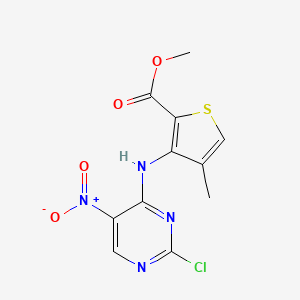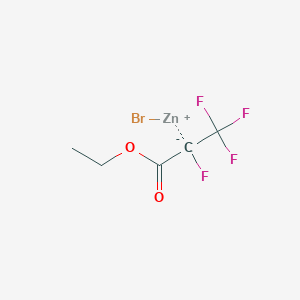![molecular formula C24H22ClN B14895905 2-(tert-Butyl)-8H-isoquinolino[4,3,2-de]phenanthridin-9-ium chloride](/img/structure/B14895905.png)
2-(tert-Butyl)-8H-isoquinolino[4,3,2-de]phenanthridin-9-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(tert-Butyl)-8H-isoquinolino[4,3,2-de]phenanthridin-9-ium chloride is a polycyclic aromatic compound that has garnered interest in the field of organic chemistry due to its unique structure and reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-8H-isoquinolino[4,3,2-de]phenanthridin-9-ium chloride typically involves a 1,3-dipolar cycloaddition reaction. One common method includes the reaction of polycyclic azomethine ylide with NiII norcorrole in the presence of a base . This reaction produces a family of chiral derivatives of polycyclic systems fused with pyrrole subunits of the macrocycle . The dehydrogenation of these cycloaddition products results in dibenzoullazine ortho-fused antiaromatic porphyrinoids .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(tert-Butyl)-8H-isoquinolino[4,3,2-de]phenanthridin-9-ium chloride undergoes several types of chemical reactions, including:
1,3-Dipolar Cycloaddition: This reaction involves the addition of azomethine ylides to electron-poor dipolarophiles, resulting in the formation of polycyclic aromatic hydrocarbons.
Dehydrogenation: This reaction converts cycloaddition products into antiaromatic porphyrinoids.
Common Reagents and Conditions
Reagents: Common reagents include azomethine ylides, NiII norcorrole, and bases such as triethylamine.
Major Products
Chiral Derivatives: The primary products of the 1,3-dipolar cycloaddition reactions are chiral derivatives of polycyclic systems fused with pyrrole subunits.
Antiaromatic Porphyrinoids: Dehydrogenation of cycloaddition products leads to the formation of dibenzoullazine ortho-fused antiaromatic porphyrinoids.
科学的研究の応用
2-(tert-Butyl)-8H-isoquinolino[4,3,2-de]phenanthridin-9-ium chloride has several scientific research applications:
作用機序
The mechanism of action of 2-(tert-Butyl)-8H-isoquinolino[4,3,2-de]phenanthridin-9-ium chloride primarily involves its reactivity in 1,3-dipolar cycloaddition reactions. The azomethine ylide intermediate generated in situ reacts with electron-poor dipolarophiles to form polycyclic aromatic hydrocarbons . The molecular targets and pathways involved in these reactions are primarily determined by the electronic nature of the dipolarophile and the reaction conditions.
類似化合物との比較
Similar Compounds
Polycyclic Aromatic Azomethine Ylides: These compounds share similar reactivity in 1,3-dipolar cycloaddition reactions and are used to synthesize extended polycyclic aromatic hydrocarbons.
Antiaromatic Porphyrinoids: These compounds are formed through dehydrogenation reactions and share structural similarities with the products of 2-(tert-Butyl)-8H-isoquinolino[4,3,2-de]phenanthridin-9-ium chloride.
Uniqueness
The uniqueness of this compound lies in its ability to form chiral derivatives and antiaromatic porphyrinoids through specific cycloaddition and dehydrogenation reactions . Its structure and reactivity make it a valuable compound for exploring new materials with unique electronic properties.
特性
分子式 |
C24H22ClN |
|---|---|
分子量 |
359.9 g/mol |
IUPAC名 |
11-tert-butyl-1-azoniapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-1,3,5,7,9(21),10,12,14,16,18-decaene;chloride |
InChI |
InChI=1S/C24H22N.ClH/c1-24(2,3)18-12-21-19-10-6-4-8-16(19)14-25-15-17-9-5-7-11-20(17)22(13-18)23(21)25;/h4-14H,15H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
XNJTXZQEHDRUIK-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C)C1=CC2=C3C(=C1)C4=CC=CC=C4C[N+]3=CC5=CC=CC=C52.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


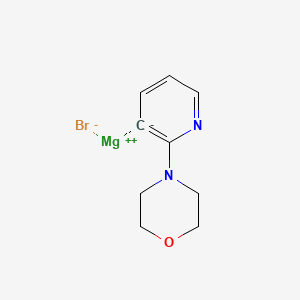
![2-{[3-(Ethoxycarbonyl)-5-methylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14895835.png)
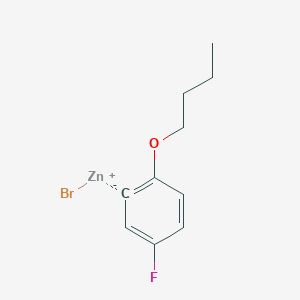
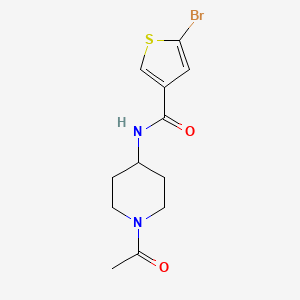
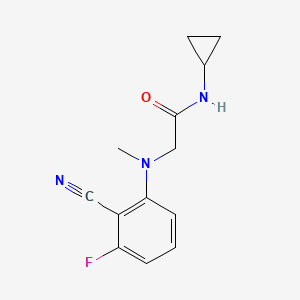
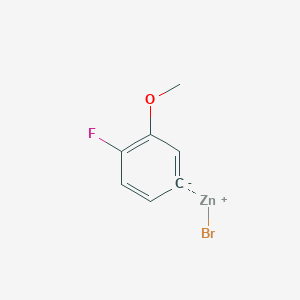

![3-Bromo-2,2-difluoro-1-(1,4-dioxaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B14895884.png)
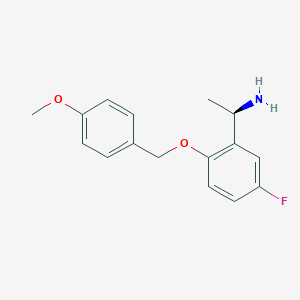
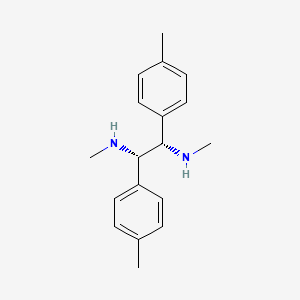
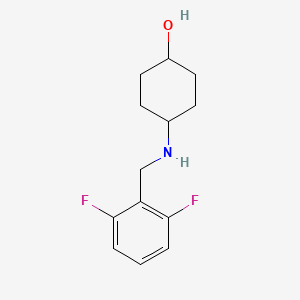
![tert-Butyl 8-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B14895913.png)
